molecular formula C31H23N3O4 B12016068 1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate CAS No. 769152-71-8

1-((2-(2-(Naphthalen-1-ylamino)-2-oxoacetyl)hydrazono)methyl)naphthalen-2-yl 3-methylbenzoate

Cat. No.: B12016068
CAS No.: 769152-71-8
M. Wt: 501.5 g/mol
InChI Key: UPSPHHRXRLCHHT-BIZUNTBRSA-N
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Chemical Reactions Analysis

SALOR-INT L388645-1EA undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

SALOR-INT L388645-1EA has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of SALOR-INT L388645-1EA involves its interaction with specific molecular targets and pathways.

Comparison with Similar Compounds

SALOR-INT L388645-1EA can be compared with other similar compounds, such as SALOR-INT L388696-1EA. While both compounds share some structural similarities, SALOR-INT L388645-1EA is unique in its specific functional groups and molecular interactions .

Similar Compounds

  • SALOR-INT L388696-1EA
  • Other naphthylamine derivatives

Properties

CAS No.

769152-71-8

Molecular Formula

C31H23N3O4

Molecular Weight

501.5 g/mol

IUPAC Name

[1-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]naphthalen-2-yl] 3-methylbenzoate

InChI

InChI=1S/C31H23N3O4/c1-20-8-6-12-23(18-20)31(37)38-28-17-16-22-10-2-4-13-24(22)26(28)19-32-34-30(36)29(35)33-27-15-7-11-21-9-3-5-14-25(21)27/h2-19H,1H3,(H,33,35)(H,34,36)/b32-19+

InChI Key

UPSPHHRXRLCHHT-BIZUNTBRSA-N

Isomeric SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)/C=N/NC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Canonical SMILES

CC1=CC(=CC=C1)C(=O)OC2=C(C3=CC=CC=C3C=C2)C=NNC(=O)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

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